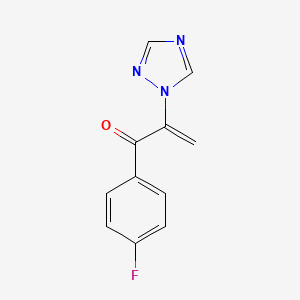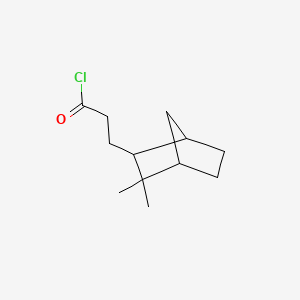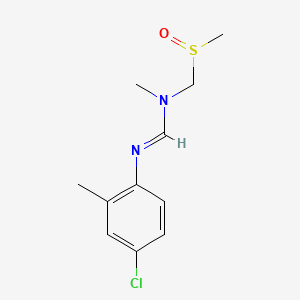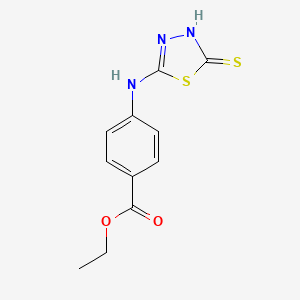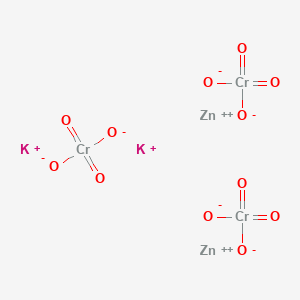
Chromic acid, potassium zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromic acid, potassium zinc salt is a compound that combines the properties of chromic acid with potassium and zinc. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications. It is typically encountered in the form of a crystalline solid and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromic acid, potassium zinc salt can be synthesized through the reaction of potassium dichromate with zinc sulfate in an acidic medium. The reaction typically involves dissolving potassium dichromate and zinc sulfate in water, followed by the addition of sulfuric acid to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in reactors equipped with temperature and pH control systems to ensure optimal yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Chromic acid, potassium zinc salt undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include sulfuric acid and hydrogen peroxide. These reactions are typically carried out at elevated temperatures to enhance the reaction rate.
Reduction Reactions: Zinc and sulfuric acid are often used as reducing agents. The reactions are usually conducted in aqueous solutions.
Substitution Reactions: Various organic and inorganic reagents can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Major products include chromium(III) compounds and various oxidized organic compounds.
Reduction: Products include chromium(II) compounds and elemental zinc.
Substitution: Products vary widely based on the specific reagents and conditions used.
Scientific Research Applications
Chromic acid, potassium zinc salt has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in certain medical treatments and diagnostic procedures.
Industry: Utilized in the manufacturing of pigments, coatings, and other materials requiring strong oxidizing agents.
Mechanism of Action
The mechanism of action of chromic acid, potassium zinc salt primarily involves its ability to act as an oxidizing agent. It facilitates the transfer of oxygen atoms to other compounds, thereby oxidizing them. This process often involves the formation of intermediate species, such as chromate and dichromate ions, which play a crucial role in the overall reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
- Potassium dichromate
- Chromium trioxide
- Potassium chromate
Comparison
Chromic acid, potassium zinc salt is unique in its combination of potassium, zinc, and chromic acid, which imparts specific properties not found in other similar compounds. For example, potassium dichromate and chromium trioxide are also strong oxidizing agents, but they do not contain zinc, which can influence the reactivity and applications of the compound. Potassium chromate, on the other hand, is less commonly used as an oxidizing agent compared to this compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
41189-36-0 |
|---|---|
Molecular Formula |
Cr3K2O12Zn2 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
dipotassium;dizinc;dioxido(dioxo)chromium |
InChI |
InChI=1S/3Cr.2K.12O.2Zn/q;;;2*+1;;;;;;;6*-1;2*+2 |
InChI Key |
CRXJJBNLTGHJPB-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



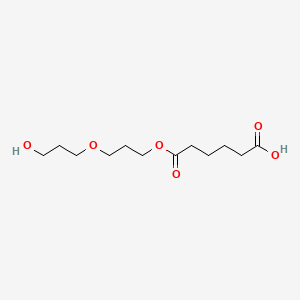

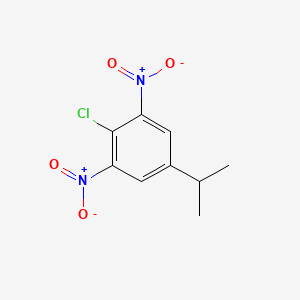
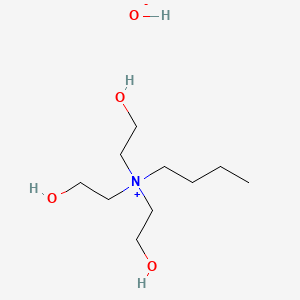
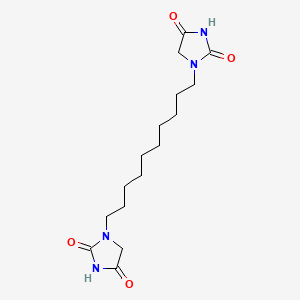
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
